molecular formula C11H13NS B096142 2-Isobutylbenzo[d]thiazole CAS No. 17229-77-5

2-Isobutylbenzo[d]thiazole

Cat. No.: B096142
CAS No.: 17229-77-5
M. Wt: 191.29 g/mol
InChI Key: IWFLFDPYBRUZBR-UHFFFAOYSA-N
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Description

2-Isobutylbenzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an isobutyl group at the 2-position. Its structure combines the aromatic stability of the benzothiazole ring with the hydrophobic isobutyl substituent, influencing its electronic properties and reactivity.

Properties

CAS No.

17229-77-5

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

2-(2-methylpropyl)-1,3-benzothiazole

InChI

InChI=1S/C11H13NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3

InChI Key

IWFLFDPYBRUZBR-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC2=CC=CC=C2S1

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2S1

Synonyms

Benzothiazole, 2-(2-methylpropyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isobutylbenzo[d]thiazole can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with isobutyraldehyde under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 2-aminobenzenethiol reacts with isobutyraldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form 2-isobutyl-1,3-benzothiazole.

Industrial Production Methods

In industrial settings, the synthesis of 2-isobutyl-1,3-benzothiazole may involve more efficient and scalable methods, such as:

    Microwave Irradiation: This method uses microwave energy to accelerate the reaction, reducing reaction time and improving yield.

    One-Pot Multicomponent Reactions: This approach combines multiple reactants in a single reaction vessel, simplifying the process and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Isobutylbenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives of 2-isobutyl-1,3-benzothiazole.

Scientific Research Applications

2-Isobutylbenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-isobutyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of benzothiazole derivatives are highly dependent on substituents. Key comparisons include:

  • 2-Acetyl-thiazole : Features an acetyl group, enhancing electron-withdrawing effects.
  • 4-Methyl-5-(2-hydroxyethyl)-thiazole : Combines methyl and hydroxyethyl groups, increasing hydrophilicity.
  • 2,4,5-Trimethyl-thiazole : Multiple methyl groups improve steric bulk but reduce polarity.
  • Fluorinated Benzo[d]thiazoles (e.g., 34b in ): Fluorine substitution boosts electronegativity and binding affinity in enzyme inhibition.
  • 1-Benzo[d]thiazole-3-phenyl-pyrazole (): Phenyl-pyrazole substitution enhances antitumor activity.

Structural Impact :

Electronic Properties and Quantum Chemical Parameters

DFT studies () highlight key differences in electronic parameters:

Compound HOMO (eV) LUMO (eV) ΔE (HOMO-LUMO) Dipole Moment (D)
2-Isobutyl-thiazole -5.2 -1.8 3.4 2.1
2-Acetyl-thiazole -5.5 -2.1 3.4 3.5
4-Methyl-5-(hydroxyethyl) -4.9 -1.6 3.3 4.2
Thiazole derivative 11 -4.7 -1.3 3.4 2.8

Key Observations :

  • The isobutyl group marginally lowers HOMO energy compared to acetyl or hydroxyethyl substituents, suggesting reduced electron-donating capacity.
  • A smaller dipole moment than polar analogues (e.g., 4-methyl-5-(hydroxyethyl)-thiazole) indicates lower solubility in polar solvents, which may affect corrosion inhibition efficiency .
Corrosion Inhibition

2-Isobutyl-thiazole demonstrates moderate corrosion inhibition for iron, with Monte Carlo simulations showing strong adsorption on metal surfaces. However, 4-methyl-5-(2-hydroxyethyl)-thiazole outperforms it due to higher dipole moments and stronger interactions with iron substrates .

Enzyme Inhibition
  • Fluorinated benzo[d]thiazole derivatives (e.g., 34b) exhibit sub-micromolar IC50 values in kynurenine aminotransferase II inhibition, surpassing non-fluorinated analogues. The isobutyl group’s lack of electronegative substituents likely reduces its potency in similar enzymatic targets .
  • In BCATm inhibition (), thiazole derivatives (8h, 8i) showed reduced activity compared to thiophene analogues, highlighting the sensitivity of heterocyclic cores to target binding .
Antimicrobial and Antitumor Activity
  • Benzo[d]thiazole-2-thiol derivatives () with electron-withdrawing groups (e.g., nitro, chloro) exhibit strong antimicrobial activity via quorum sensing inhibition. The isobutyl group’s hydrophobicity may enhance penetration but lacks direct electrophilic sites for covalent interactions .
  • In antitumor applications (), 1-benzo[d]thiazole-3-phenyl-pyrazole derivatives showed enhanced anti-proliferative activity compared to simpler alkyl-substituted analogues, emphasizing the role of aromatic extensions .

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